7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one
Description
Significance of Flavonoid and Coumarin (B35378) Frameworks in Bioactive Compound Discovery
Flavonoids and coumarins, both characterized by the benzopyranone core, are ubiquitous in the plant kingdom and have long been recognized for their diverse and potent biological activities. These natural products have been implicated in a myriad of physiological processes, exhibiting antioxidant, anti-inflammatory, anticancer, antiviral, and neuroprotective properties, among others. np-mrd.orgguidechem.com The inherent bioactivity of these scaffolds has rendered them invaluable starting points for the design and synthesis of novel therapeutic agents. The structural diversity within these classes of compounds, arising from varied substitution patterns on the benzopyranone core, allows for the fine-tuning of their biological profiles, making them a fertile ground for drug discovery endeavors.
The 4H-Chromen-4-one Core Structure as a Foundation for Molecular Innovation
The 4H-chromen-4-one core, a key structural feature of flavonoids, is recognized in medicinal chemistry as a "privileged structure." This designation is attributed to its ability to serve as a versatile template for the development of ligands that can interact with a wide array of biological targets with high affinity. The rigid, planar nature of the chromenone ring system, coupled with the presence of a hydrogen-bond-accepting carbonyl group and a heterocyclic oxygen atom, provides a unique spatial and electronic arrangement that facilitates molecular recognition by enzymes and receptors. This adaptability has spurred extensive research into the synthesis of novel chromenone derivatives with tailored biological functions. chemicalbook.com
Rational Design Principles for Integrating Naphthalene (B1677914) Moieties into Chromen-4-one Architectures
The integration of a naphthalene moiety into a chromen-4-one architecture is a strategic approach in medicinal chemistry aimed at enhancing or modulating the biological activity of the parent scaffold. The rationale behind this molecular hybridization lies in the distinct physicochemical properties of the naphthalene ring system. As a lipophilic, aromatic bicyclic hydrocarbon, naphthalene can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can enhance binding to target proteins through π-π stacking and hydrophobic interactions, potentially leading to increased potency and selectivity. nist.gov The design of such hybrids often involves computational modeling to predict the optimal positioning and linkage of the naphthalene group to the chromenone core to achieve desired biological outcomes. uni.lu
Contextualizing 7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one within Flavonoid-Naphthalene Hybrid Research
The compound this compound is a prime example of a flavonoid-naphthalene hybrid. It features a 7-hydroxy-substituted chromen-4-one core, a common motif in many bioactive flavonoids, and a naphthalene ring linked to the 3-position via an ether linkage. This specific arrangement positions the bulky, hydrophobic naphthalene group in a region of the molecule that is often critical for biological activity in related flavonoids. Research into such hybrids aims to explore the synergistic effects of combining these two pharmacophores, with the goal of discovering novel compounds with enhanced or unique therapeutic potential. The study of this particular molecule contributes to the broader understanding of structure-activity relationships within the growing class of flavonoid-naphthalene hybrids.
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-naphthalen-2-yloxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O4/c20-14-6-8-16-17(10-14)22-11-18(19(16)21)23-15-7-5-12-3-1-2-4-13(12)9-15/h1-11,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUDMLXHADUYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=COC4=C(C3=O)C=CC(=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 7 Hydroxy 3 Naphthalen 2 Yloxy 4h Chromen 4 One
While specific, detailed experimental procedures for the synthesis of 7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one are not extensively documented in publicly available literature, a plausible synthetic route can be postulated based on established methodologies for the preparation of analogous 3-aryloxy-4H-chromen-4-ones.
A common strategy involves a multi-step sequence that begins with the formation of a chalcone (B49325) precursor, followed by cyclization to form the chromenone core, and subsequent functionalization to introduce the naphthalen-2-yloxy group. One potential pathway could involve the condensation of 2,4-dihydroxyacetophenone with a suitable benzaldehyde (B42025) derivative, followed by an oxidative cyclization to yield a 3-hydroxy-7-hydroxy-4H-chromen-4-one intermediate. The final step would then be an etherification reaction, such as a Williamson ether synthesis, with 2-naphthol (B1666908) to introduce the naphthalen-2-yloxy moiety at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₂O₄ |
| Molecular Weight | 304.30 g/mol |
| Appearance | Solid (predicted) |
| CAS Number | 371128-42-6 |
Data sourced from PubChem and Sigma-Aldrich. nih.gov
Molecular Design Principles and Structure Activity Relationship Sar Studies of Naphthalene Appended Chromen 4 One Derivatives
Influence of Naphthalene (B1677914) Substituent Position and Orientation on Molecular Recognition
The naphthalene group, a bicyclic aromatic system, significantly influences the molecule's properties compared to a single benzene (B151609) ring. nih.gov Its extended planar surface can enhance π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket. The position of substitution on the naphthalene ring is critical, as it dictates the orientation of the moiety and its interaction with target proteins. nih.govrsc.org
Table 1: General Influence of Naphthalene Substitution Position on Molecular Properties
| Position | Electronic Effect | Steric Hindrance | Potential Interaction Type |
|---|---|---|---|
| 1-position (α) | Often more reactive; subject to peri-interactions with substituents at the 8-position. | Generally higher due to proximity to the other ring and adjacent positions. | Can facilitate specific π-π stacking or hydrophobic interactions depending on the binding site topology. |
| 2-position (β) | Generally more stable and less sterically hindered than the α-position. | Lower compared to the α-position, allowing for potentially deeper penetration into a binding pocket. | Promotes favorable planar interactions and can influence the overall ligand conformation for optimal receptor fit. |
Role of the 7-Hydroxyl Group in Receptor Binding and Biological Activity
The hydroxyl group at the C-7 position of the chromen-4-one ring is a critical functional group for receptor binding and biological activity in many flavonoids and related synthetic compounds. researchgate.net This group can act as both a hydrogen bond donor and acceptor, enabling it to form strong, directional interactions with polar amino acid residues such as aspartate, glutamate, serine, and threonine within a protein's active site.
The presence of hydroxyl groups often contributes significantly to the antioxidant and anti-inflammatory profiles of chromone (B188151) derivatives. researchgate.netnih.govmdpi.com For instance, in studies of similar flavonoid structures, the 7-hydroxyl group is frequently implicated in forming key hydrogen bonds that anchor the ligand in the binding pocket, contributing to its inhibitory potency against enzymes like lipoxygenase (LOX). psmjournals.orgpsmjournals.org The specific placement at the 7-position influences the electronic landscape of the entire chromen-4-one scaffold, modulating its reactivity and interaction capabilities.
Table 2: Role of the 7-Hydroxyl Group in Molecular Interactions
| Interaction Type | Description | Potential Amino Acid Partners |
|---|---|---|
| Hydrogen Bond Donor | The hydrogen atom of the -OH group can be donated to an electronegative atom (O or N) on a protein residue. | Aspartic Acid, Glutamic Acid, Serine, Threonine, Main-chain carbonyls |
| Hydrogen Bond Acceptor | The lone pair of electrons on the oxygen atom can accept a hydrogen atom from a suitable donor group on the protein. | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine |
| Electronic Modulation | As an electron-donating group, it influences the electron density of the aromatic ring system, affecting reactivity and π-system interactions. | Aromatic residues (e.g., Phenylalanine, Tyrosine) for modified π-π or cation-π interactions. |
Impact of Chromen-4-one Ring Substitutions on Bioactivity Modulation
While the focus is on a specific compound, SAR studies of the broader class of chromen-4-one derivatives provide valuable context on how modifications to the core structure can modulate biological activity. nih.gov The chromen-4-one scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. researchgate.net
Substitutions at various positions of the chromen-4-one ring can drastically alter a compound's potency, selectivity, and pharmacokinetic properties. For example, studies on different series of chroman-4-one and chromone derivatives have shown that:
Position 2: Introducing substituents at the C-2 position can influence selectivity and potency. For instance, certain 2-pyridylethyl substituents on a chroman-4-one scaffold showed a significant reduction in cancer cell proliferation. gu.se
Position 6: The electronic nature of substituents at the C-6 position can be critical. In one study on Sirt2 inhibitors, electron-poor chroman-4-ones were generally more potent than electron-rich compounds. acs.org
Position 8: Modifications at this position can also tune activity. For some GPR55 receptor antagonists, combining different halogen substituents at position 6 with various residues at position 8 was a key strategy. acs.org
Table 3: Illustrative Effects of Substituents on the Chromen-4-one Ring on Biological Activity
| Position | Substituent Example | Observed Effect on Bioactivity |
|---|---|---|
| 2 | Phenyl group | Often found in natural flavonoids with a wide range of activities, including neuroprotective and anti-inflammatory effects. nih.govmdpi.com |
| 6 | Halogens (e.g., F, Cl) | Can enhance potency and selectivity, often by modifying electronic properties and metabolic stability. acs.orgacs.org |
| 8 | Acetyl group | In some coumarin (B35378) derivatives, an acetyl group at C-8 increased affinity for the 5-HT2A receptor. mdpi.com |
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry provides powerful tools to investigate SAR at the molecular level, offering insights that are often difficult to obtain through experimental methods alone. These approaches help in understanding the electronic structure, predicting activity, and visualizing ligand-target interactions.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to analyze the electronic properties of molecules like chromone derivatives. d-nb.inforesearchgate.net DFT can accurately predict molecular geometries, vibrational frequencies, and electronic characteristics. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. d-nb.inforesearchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions, which is fundamental to understanding how the molecule will be recognized by a biological target. researchgate.net
Table 4: Key Parameters from Quantum Chemical Calculations for Chromone Derivatives
| Parameter | Significance in Reactivity/Activity |
|---|---|
| HOMO Energy | Represents the ability to donate an electron; higher values indicate a better electron donor. |
| LUMO Energy | Represents the ability to accept an electron; lower values indicate a better electron acceptor. |
| HOMO-LUMO Energy Gap | A smaller gap suggests higher chemical reactivity and lower kinetic stability. d-nb.inforesearchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies positive and negative regions, predicting sites for non-covalent interactions with a receptor. d-nb.info |
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to correlate these descriptors with the observed activity.
For naphthalene and chromone derivatives, various types of descriptors can be employed, including electronic (e.g., partial charges), topological (e.g., connectivity indices), and quantum chemical descriptors. A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. civilica.com
Table 5: Common Molecular Descriptors in QSAR Models for Naphthalene/Chromone Derivatives
| Descriptor Type | Example | Information Encoded |
|---|---|---|
| Electronic | Dipole moment, Partial atomic charges | Describes the electronic distribution and polarity of the molecule. |
| Topological | Balaban J index, Kier & Hall connectivity indices | Relates to molecular size, shape, and degree of branching. civilica.com |
| Thermodynamic | LogP (Octanol-water partition coefficient) | Represents the hydrophobicity of the molecule, crucial for membrane permeability. |
| Quantum Chemical | HOMO/LUMO energies, Electronegativity | Derived from quantum calculations, reflecting the molecule's reactivity. d-nb.info |
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. ui.ac.id This technique simulates the interaction between the ligand and the protein's active site, calculating a binding score or energy that estimates the binding affinity. For 7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one, docking studies can identify key amino acid residues that interact with its different components: the 7-hydroxyl group, the chromone core, and the naphthalene moiety. nih.govpsmjournals.org These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. psmjournals.org
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time. researchgate.net MD simulations provide a dynamic view of the complex, allowing researchers to observe conformational changes and confirm the persistence of key interactions, thereby adding a higher level of confidence to the docking results. researchgate.net
Table 6: Example Molecular Docking Results for Chromone Derivatives Against Various Targets
| Compound Type | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Flavone | EGFR Kinase (1M17) | -9.2 | Met769 (H-bond) |
| Flavone Derivative | Acetylcholinesterase (4EY7) | -10.5 | Tyr337, Phe338 (π-π stacking) |
| Dihydroxy-chromen-4-one | Lipoxygenase (1N8Q) | -7.5 | His523, Ile857 (Hydrophobic & H-bond) psmjournals.orgpsmjournals.org |
Pharmacophore Modeling and Ligand-Based Drug Design
While specific pharmacophore models for this compound are not extensively detailed in publicly available research, we can infer a putative model based on the known structure-activity relationships of related chromone and isoflavone (B191592) derivatives that have been studied as inhibitors of various enzymes, such as kinases. A general pharmacophore model for kinase inhibitors often includes several key features that are present in the structure of this compound. nih.gov
A hypothetical pharmacophore model for this class of compounds would likely consist of the following features:
One or more Hydrogen Bond Acceptors (HBA): The carbonyl group (C=O) at the 4-position of the chromen-4-one ring is a prominent hydrogen bond acceptor. The oxygen atom of the ether linkage and the hydroxyl group at the 7-position can also act as hydrogen bond acceptors.
One Hydrogen Bond Donor (HBD): The hydroxyl group (-OH) at the 7-position serves as a crucial hydrogen bond donor.
Two or more Aromatic Rings (AR): The fused ring system of the chromen-4-one core and the naphthalene ring provide two distinct aromatic regions. These are critical for establishing hydrophobic and π-π stacking interactions within the binding pocket of a target protein.
A Hydrophobic (HY) region: The bulky and lipophilic naphthalene moiety represents a significant hydrophobic feature, which can occupy a hydrophobic pocket in the target enzyme.
The spatial arrangement of these features is critical for biological activity. Ligand-based drug design studies often involve aligning a set of active molecules to identify the common three-dimensional arrangement of these pharmacophoric features. mdpi.com
Structure-Activity Relationship (SAR) Insights:
SAR studies on related 3-substituted chromone derivatives have provided valuable insights into the influence of different substituents on their biological effects. For instance, studies on 3-styrylchromones have shown that the nature and position of substituents on both the chromone ring and the appended aromatic moiety significantly impact their cytotoxic and tumor-selective properties. nih.gov Research on 3-(hydroxyalkoxy)-2-alkylchromen-4-one analogs as interleukin-5 inhibitors has highlighted the importance of the substituent at the 3-position for establishing hydrogen bonding interactions. nih.gov
In the context of this compound, the following SAR observations can be inferred from studies on analogous compounds:
The 7-Hydroxy Group: Hydroxylation at the 7-position of the chromen-4-one ring is frequently associated with enhanced biological activity. This hydroxyl group can act as a critical hydrogen bond donor and/or acceptor, anchoring the ligand within the active site of the enzyme.
The Chromen-4-one Core: This bicyclic system serves as a rigid scaffold, holding the pharmacophoric features in a specific orientation for effective molecular recognition by the biological target. The carbonyl group at position 4 is a key interaction point, often forming a hydrogen bond with the hinge region of kinase enzymes.
The table below summarizes the key pharmacophoric features of this compound and their potential roles in biological activity, based on the analysis of related compounds.
| Pharmacophoric Feature | Structural Moiety | Potential Role in Biological Activity |
| Hydrogen Bond Acceptor (HBA) | Carbonyl group at C4 | Interaction with hinge region of kinases |
| Hydrogen Bond Acceptor (HBA) | Ether oxygen at C3 | Hydrogen bonding with active site residues |
| Hydrogen Bond Acceptor (HBA) | Hydroxyl group at C7 | Hydrogen bonding with active site residues |
| Hydrogen Bond Donor (HBD) | Hydroxyl group at C7 | Anchoring the ligand in the active site |
| Aromatic Ring (AR) | Chromen-4-one core | Scaffold, π-π stacking interactions |
| Aromatic Ring (AR) / Hydrophobic (HY) | Naphthalene ring | Hydrophobic interactions, π-π stacking |
Ligand-based drug design efforts for this class of compounds would involve the synthesis and biological evaluation of a library of analogs to systematically probe the SAR. For example, modifying the substitution pattern on the naphthalene ring or altering the nature of the linker at the 3-position could lead to the identification of compounds with improved potency and selectivity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to correlate the physicochemical properties of these analogs with their biological activity, further refining the pharmacophore model. nih.gov
Advanced Synthetic Methodologies for Enhanced Structural Diversity and Complexity
To fully explore the therapeutic potential of the naphthalene-chromen-4-one scaffold, the development of advanced synthetic methodologies is crucial for generating libraries of analogues with greater structural diversity and complexity. Moving beyond traditional synthetic routes, researchers are increasingly adopting modern strategies that offer improved efficiency, control, and the ability to access novel chemical space.
One promising approach is Diversity-Oriented Synthesis (DOS) , a strategy that aims to efficiently create collections of structurally diverse small molecules from a common starting material. rsc.orgnih.gov By employing branching pathways and complexity-generating reactions, DOS can be used to systematically modify the chromone core, the naphthalene group, and the linking ether bond, leading to a wide array of derivatives. rsc.orgnagoya-u.ac.jp This allows for a more comprehensive exploration of the structure-activity relationship (SAR).
Multicomponent Reactions (MCRs) represent another powerful tool, enabling the one-pot assembly of complex molecules from three or more simple starting materials. nih.gov This approach is highly atom-economical and operationally simple, making it ideal for the rapid generation of compound libraries. ijcce.ac.irsharif.edu Adapting MCRs for the synthesis of functionalized chromen-4-ones could significantly accelerate the discovery of new derivatives.
Furthermore, Flow Chemistry is emerging as a transformative technology in organic synthesis. mdpi.comnih.govsyrris.com By conducting reactions in continuous-flow reactors, chemists can achieve superior control over reaction parameters, leading to higher yields, improved safety, and the ability to automate the synthesis process. unimi.it This is particularly advantageous for multi-step syntheses and for the production of compound libraries for high-throughput screening. Other modern techniques, such as photocatalysis and microwave-assisted synthesis, also offer pathways to novel derivatives under mild and efficient conditions. thieme-connect.deacs.org
| Synthetic Strategy | Core Principle | Advantages for Naphthalene-Chromen-4-one Derivatives |
| Diversity-Oriented Synthesis (DOS) | Generation of structural diversity from a common intermediate through branching reaction pathways. nih.gov | Enables broad exploration of chemical space, leading to libraries with diverse scaffolds and functionalities for comprehensive SAR studies. rsc.orgrsc.org |
| Multicomponent Reactions (MCRs) | One-pot combination of three or more reactants to form a complex product, incorporating most atoms of the starting materials. nih.gov | High efficiency, atom economy, and operational simplicity for rapid library synthesis. ijcce.ac.ir |
| Flow Chemistry | Performing chemical reactions in a continuous stream rather than in a batch flask. syrris.com | Precise control over temperature, pressure, and reaction time; enhanced safety for hazardous reactions; ease of automation and scale-up. nih.govunimi.it |
| Photocatalysis | Using light to initiate chemical reactions in the presence of a photosensitizer. thieme-connect.de | Access to unique reactive intermediates and reaction pathways under mild conditions. |
Exploration of Novel Biological Targets and Mechanisms of Action in Complex Biological Systems
While initial studies may focus on known targets for chromone and naphthalene derivatives, a key future direction is the identification of novel biological targets and the elucidation of their mechanisms of action in complex systems. The compound's unique three-dimensional structure may allow it to interact with protein targets that are not modulated by its individual components.
Unbiased screening approaches, such as high-throughput phenotypic screening against diverse cell lines, can reveal unexpected biological activities. Hits from these screens can then be subjected to target deconvolution studies to identify the responsible protein(s). For example, naphthalene derivatives have been identified as inhibitors of key signaling proteins like the Signal Transducer and Activator of Transcription 3 (STAT3), which is implicated in cancer. nih.gov Similarly, various chromone derivatives have been found to selectively inhibit enzymes such as Sirtuin 2 (SIRT2) and tumor-associated carbonic anhydrase isoforms IX and XII. acs.orgnih.gov These known targets of related scaffolds represent logical starting points for investigating this compound.
Further research could explore its impact on complex signaling pathways. Naphthalene-based compounds have been shown to modulate Raf kinases in melanoma pathways, while other chromone derivatives are known to affect proteins involved in inflammation, such as cyclooxygenase (COX). nih.govnih.gov Investigating the effect of this hybrid molecule on such pathways could uncover multi-target effects or novel regulatory roles. The metabolic activation of the naphthalene moiety is another area of interest, as its metabolites can exhibit distinct biological activities and toxicities. nih.gov
| Potential Target Class | Example(s) | Relevance to Naphthalene-Chromen-4-one Scaffold |
| Transcription Factors | STAT3 | Naphthalene-based compounds have shown STAT3 inhibitory activity, a key target in triple-negative breast cancer. nih.gov |
| Epigenetic Enzymes | Sirtuin 2 (SIRT2) | Chroman-4-one derivatives have been developed as selective SIRT2 inhibitors for neurodegenerative disorders. acs.org |
| Metabolic Enzymes | Carbonic Anhydrase IX & XII | Chromene derivatives have been shown to selectively inhibit these tumor-associated enzymes. nih.gov |
| Kinases | Raf Kinases (B-Raf, c-Raf) | Naphthalene-based diarylamides have been designed as pan-Raf inhibitors for melanoma. nih.gov |
| Inflammatory Enzymes | Cyclooxygenase (COX) | Chromones have been studied for their anti-inflammatory effects, which can involve COX inhibition. nih.gov |
Application of Advanced Computational Techniques in Rational Drug Design and Discovery
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these techniques can be applied to rationally design next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the physicochemical properties of a series of compounds with their biological activity. nih.govpensoft.net For chromene derivatives, QSAR models have revealed that parameters like 2D autocorrelation descriptors and dipole moments can significantly influence activity. nih.gov By building QSAR models for this compound class, researchers can predict the activity of virtual compounds before undertaking their synthesis.
Molecular docking simulations can predict the binding orientation and affinity of the compound within the active site of a target protein. nih.gov This is crucial for understanding the molecular basis of its activity and for designing modifications that enhance binding interactions. For instance, docking studies of chromone derivatives into the active sites of SARS-CoV-2 proteases have guided the development of potent inhibitors. nih.gov
Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time. MD can reveal the stability of binding poses predicted by docking, identify key conformational changes, and calculate binding free energies, offering a more accurate assessment of a compound's potential. nih.gov These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, create a powerful engine for rational drug design.
Integration with Omics Technologies for Comprehensive Biological Profiling and Systems-Level Understanding
To gain a holistic understanding of the biological effects of this compound, its integration with "omics" technologies is a critical future direction. These technologies allow for the large-scale study of biological molecules and can reveal the compound's impact at a systems level, moving beyond a single-target perspective.
Genomics and Transcriptomics: By analyzing changes in gene and mRNA expression (e.g., via RNA-seq) in cells treated with the compound, researchers can identify entire pathways that are perturbed. This can help in formulating hypotheses about the compound's mechanism of action and can uncover unexpected off-target effects.
Proteomics: Techniques like activity-based protein profiling (ABPP) use chemical probes to map the interactions of a small molecule across the entire proteome. matthewslab.org This can be a powerful method for identifying direct protein targets in a native biological context. Quantitative proteomics can also reveal changes in protein abundance and post-translational modifications following treatment.
Metabolomics: Analyzing the global changes in small-molecule metabolites after compound treatment can provide a functional readout of its effects on cellular metabolism. This is particularly relevant for diseases with a strong metabolic component, such as cancer and diabetes.
By integrating data from these different omics layers, a comprehensive picture of the compound's cellular impact can be constructed. This systems-level understanding is invaluable for identifying robust biomarkers of drug response and for predicting potential efficacy and toxicity.
Development of Naphthalene-Chromen-4-one Hybrids as Molecular Probes for Mechanistic Elucidation
Beyond its potential as a therapeutic agent, the naphthalene-chromen-4-one scaffold can be engineered to create sophisticated molecular probes for studying biological processes. The inherent fluorescence of many chromone and naphthalene systems provides an excellent starting point for the design of such tools. mdpi.comrsc.org
By functionalizing the core structure with specific recognition motifs, researchers can develop fluorescent probes for the selective detection of biologically important analytes. For example, chromone-based probes have been successfully designed to image metal ions like Fe³⁺ and Zn²⁺, as well as reactive species like hydrogen sulfide (B99878) (H₂S), in living cells. nih.govrsc.orgnih.gov The naphthalene moiety can be used to tune the photophysical properties, potentially shifting the fluorescence towards longer wavelengths for deeper tissue imaging. mdpi.com
Another exciting avenue is the development of photoactivatable ("caged") probes . nih.govnih.gov In this approach, the compound's activity is masked by a photolabile protecting group. The activity can be "switched on" at a specific time and location within a cell or tissue using a focused light source. This provides unparalleled spatiotemporal control for studying dynamic biological events. The combination of the naphthalene-chromen-4-one scaffold with caging groups could lead to powerful tools for dissecting complex signaling pathways with high precision. These molecular probes would not only advance our understanding of the compound's own mechanism but would also serve as versatile tools for the broader cell biology community. researchgate.net
Biological Activity and Potential Applications
In Vitro Studies and Structure-Activity Relationships
Some commercial sources suggest that this compound may exhibit neurotrophic, cytotoxic, and anti-inflammatory effects. Research on other flavonoid-naphthalene hybrids has demonstrated a range of biological activities, including anticancer and anti-inflammatory properties. nih.gov The presence of the 7-hydroxyl group is often associated with antioxidant activity in flavonoids. The naphthalen-2-yloxy substituent at the 3-position is likely to significantly influence the biological profile of the molecule compared to other 3-substituted chromenones. The bulky and lipophilic nature of the naphthalene (B1677914) moiety could enhance binding to hydrophobic pockets in target enzymes or receptors.
Table 2: Reported Biological Activities of Structurally Related Compounds
| Compound Class | Reported Biological Activities |
| 7-Hydroxy-4H-chromen-4-one Derivatives | Antioxidant, Anti-inflammatory, Anticancer, Neuroprotective |
| Naphthalene-Heterocycle Hybrids | Antitumor, Anti-inflammatory, Antituberculosis nih.gov |
| Flavonoid-Carbamate Hybrids | Enzyme inhibition (e.g., for Alzheimer's disease) |
Conclusion
Established Synthetic Pathways for the 4H-Chromen-4-one Skeleton
The 4H-chromen-4-one (chromone) ring system is a prevalent scaffold in numerous natural products and pharmacologically active compounds. ijrpc.com Consequently, a variety of synthetic methods have been developed for its construction, ranging from classical name reactions to modern catalytic processes. ijrpc.comipb.pt
Traditional syntheses of the chromone (B188151) skeleton often involve the cyclization of a 1-(2-hydroxyphenyl)-1,3-dione intermediate. These key intermediates can be prepared through several classical methods.
Baker-Venkataraman Rearrangement: This is one of the most common methods, involving the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-dione. ijrpc.com The subsequent acid-catalyzed cyclodehydration of the dione (B5365651) yields the 2-substituted chromone. ijpcbs.com
Claisen Condensation: The reaction of a 2-hydroxyacetophenone (B1195853) with an ester under basic conditions can also afford the 1,3-dione intermediate, which is then cyclized. ijrpc.com
Intramolecular Wittig Reaction: A more modern classical approach involves an intramolecular Wittig reaction. organic-chemistry.orgnih.gov In this method, acylphosphoranes, generated from the reaction of silyl (B83357) esters of O-acylsalicylic acids with a phosphorus ylide, undergo cyclization on the ester carbonyl to directly form the 4H-chromen-4-one ring system in good yields. organic-chemistry.orgnih.govresearchgate.net
These classical strategies, while effective, often require harsh reaction conditions, such as strong acids or bases, and may involve multiple steps. ijrpc.com
Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and environmentally benign methods for constructing the 4H-chromen-4-one skeleton. These approaches often utilize advanced catalytic systems and adhere to the principles of green chemistry.
Palladium-Catalyzed Reactions: Palladium catalysts have been employed for the intramolecular acylation of alkenyl bromides with aldehydes, providing a route to diversely functionalized chromones and flavones under relatively mild conditions. fao.org
Multi-Component Reactions (MCRs): One-pot, multi-component reactions have emerged as a highly efficient strategy. For instance, the synthesis of 4H-chromenes can be achieved by reacting an aldehyde, malononitrile, and an enolizable compound in the presence of a catalyst. sharif.edusharif.edu These methods offer advantages such as high atom economy, reduced reaction times, and simplified work-up procedures. sharif.edu
Green Catalysts and Solvents: The use of heterogeneous and recyclable catalysts, such as nano-kaoline/BF3/Fe3O4 or sulfonic acid functionalized silica (B1680970) (SiO2-Pr-SO3H), aligns with green chemistry principles. sharif.edusharif.edulew.ro Furthermore, performing these reactions in environmentally friendly solvents like water or under solvent-free conditions significantly reduces waste and environmental impact. sharif.edulew.roijcce.ac.ir
Microwave-Assisted Synthesis: Microwave irradiation has become a popular alternative heating technique that can dramatically accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net
The following table summarizes various catalytic approaches for the synthesis of the chromone scaffold.
| Catalyst System | Reaction Type | Key Advantages |
| Pd(PPh₃)₄/Xphos | Intramolecular Acylation | Synthesis of diverse flavonoids fao.org |
| Nano-kaoline/BF₃/Fe₃O₄ | One-pot, Three-component | High yields, solvent-free, recyclable catalyst sharif.edusharif.edu |
| Er(OTf)₃ | Cascade Reaction | Synthesis of 4-aryl-4H-chromenes nih.gov |
| SiO₂-Pr-SO₃H | One-pot Condensation | High yields, use of water as solvent lew.ro |
Regioselective Functionalization at the 3-Position of the 4H-Chromen-4-one Nucleus
To synthesize 7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one, the introduction of the bulky naphthalen-2-yloxy group at the C-3 position is a crucial step. This requires regioselective methods that specifically target this position of the chromone core.
The most common precursor for introducing a 3-aryloxy group is a 3-hydroxychromone. The synthesis of 3-hydroxychromones can be achieved via the Algar-Flynn-Oyamada (AFO) reaction, which involves the alkaline hydrogen peroxide oxidation of a corresponding chalcone (B49325). scielo.br Once the 3-hydroxy-4H-chromen-4-one is obtained, the naphthalen-2-yloxy moiety can be introduced. For the target molecule, the starting material would be 3,7-dihydroxy-4H-chromen-4-one.
The formation of the ether linkage between the 3-hydroxy group of the chromone and the hydroxyl group of 2-naphthol (B1666908) is a key transformation. Several classical and modern etherification strategies can be employed for this C-O bond formation.
Williamson Ether Synthesis: This is a widely used and straightforward method. It involves the deprotonation of the 3-hydroxy group on the chromone using a suitable base (e.g., K₂CO₃, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., bromide, iodide, or tosylate) from an activated naphthalene (B1677914) derivative (e.g., 2-bromonaphthalene). A similar strategy has been demonstrated in the synthesis of 3-(allyloxy)-2-phenyl-4H-chromen-4-one, where 3-hydroxyflavone (B191502) was reacted with allyl bromide in the presence of K₂CO₃. nih.gov
Mitsunobu Reaction: This reaction allows for the condensation of an alcohol (3,7-dihydroxy-4H-chromen-4-one) with another alcohol (2-naphthol) under mild, neutral conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This method is particularly useful for temperature-sensitive substrates.
Ullmann Condensation: This copper-catalyzed reaction can form diaryl ethers by coupling an aryl halide with an alcohol or phenol. In this context, it could involve the reaction of 3,7-dihydroxy-4H-chromen-4-one with 2-halonaphthalene in the presence of a copper catalyst and a base.
The table below outlines these common etherification strategies.
| Reaction Name | Reactants | Reagents/Catalyst | Key Features |
| Williamson Ether Synthesis | 3-Hydroxychromone + Naphthyl halide | Base (e.g., K₂CO₃, NaH) | Versatile and widely used nih.gov |
| Mitsunobu Reaction | 3-Hydroxychromone + 2-Naphthol | PPh₃, DEAD/DIAD | Mild, neutral conditions |
| Ullmann Condensation | 3-Hydroxychromone + Naphthyl halide | Copper catalyst, Base | Suitable for diaryl ether synthesis |
Derivatization and Structural Diversification of this compound and Related Compounds
Structural diversification of the lead compound, this compound, can be achieved by chemical modification at various reactive sites on the molecule. The primary points for derivatization are the phenolic hydroxyl group at the 7-position and potential reactions on the chromone and naphthalene ring systems.
The 7-hydroxy group is a versatile handle for introducing a wide range of functionalities.
Esterification: The hydroxyl group can be readily converted to esters by reaction with various acyl chlorides or carboxylic anhydrides. This approach is a common strategy for modifying the properties of hydroxy-containing natural products. nih.gov
Etherification: Similar to the functionalization at the 3-position, the 7-hydroxy group can be converted into an ether by reaction with alkyl or aryl halides under basic conditions (Williamson ether synthesis) or via other methods like the Mitsunobu reaction.
Glycosylation: Introduction of sugar moieties at the 7-hydroxy position can significantly alter the molecule's properties.
Further modifications could involve electrophilic substitution reactions on the electron-rich aromatic rings, although regioselectivity could be a challenge. The development of such derivatives allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's chemical properties. For instance, the derivatization of coumarins has been shown to modulate their biological activities. nih.gov
Modifications at the 7-Hydroxyl Group
The phenolic hydroxyl group at the C-7 position of the chromen-4-one scaffold is a prime site for chemical modification, primarily through alkylation (etherification) and esterification. These reactions allow for the introduction of diverse functional groups, altering the molecule's physicochemical properties such as lipophilicity and hydrogen bonding capacity.
Alkylation and Etherification: The transformation of the 7-hydroxyl group into an ether is a common strategy. This is typically achieved by reacting the parent chromone with an alkyl halide in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar apathetic solvent like dimethylformamide (DMF) or acetone (B3395972). For instance, hydroxylated chromone intermediates have been successfully alkylated with various alkyne halides at elevated temperatures (e.g., 80 °C) to yield the desired O-alkylated products. nih.gov This method can be used to introduce a range of alkyl and substituted alkyl chains. For example, the reaction of a 7-hydroxychromone with 3-bromo-1-propyne in the presence of K₂CO₃ and acetone can yield a 7-(prop-2-yn-1-yloxy) derivative. nih.gov
Esterification: Esterification of the 7-hydroxyl group is another key modification. This can be accomplished by reacting the chromone with an acyl chloride or a carboxylic acid under appropriate conditions. For example, the synthesis of esters has been reported where a 7-hydroxychromone is first acylated, such as with decanoyl chloride, to form a 7-acyloxy derivative. researchgate.net This transformation not only masks the phenolic hydroxyl but also introduces a new functional moiety that can influence the molecule's properties.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Alkylation (Propargylation) | Propargyl bromide, K₂CO₃, DMF, 80 °C | 7-(prop-2-yn-1-yloxy)-4H-chromen-4-one derivative | nih.gov |
| Esterification (Acylation) | Acyl chloride, Base (e.g., Pyridine) | 7-acyloxy-4H-chromen-4-one derivative | researchgate.net |
Introduction of Additional Functional Groups on the Chromen-4-one Core
The chromen-4-one nucleus can be further functionalized to introduce new chemical features. Electrophilic substitution and condensation reactions are the primary methods used to modify the aromatic ring and the pyranone core.
Bromination: Electrophilic aromatic substitution, such as bromination, typically occurs at the positions activated by the electron-donating hydroxyl group. For 7-hydroxychromone derivatives, the C-6 and C-8 positions are the most likely sites for bromination. Studies on the bromination of analogous compounds like 7-hydroxy-4-methyl benzopyran-2-one have shown that reagents like N-Bromosuccinimide (NBS) can effectively introduce bromine atoms onto the aromatic ring. researchgate.net The reaction conditions, including the solvent and the stoichiometry of the brominating agent, can be controlled to achieve mono- or di-substituted products. researchgate.net
Mannich Reaction: The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto the chromen-4-one core. wikipedia.org This reaction involves an active hydrogen-containing substrate (the chromone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgnih.gov For 7-hydroxychromones, the reaction typically occurs at the nucleophilic C-8 position, yielding a β-amino-carbonyl compound known as a Mannich base. nih.gov This method is highly versatile, allowing for the incorporation of a wide variety of amine functionalities, including cyclic amines like morpholine (B109124) and piperidine. nih.gov
| Reaction Type | Typical Position | Reagents | Functional Group Introduced | Reference |
|---|---|---|---|---|
| Bromination | C-6 and/or C-8 | N-Bromosuccinimide (NBS) | -Br | researchgate.net |
| Mannich Reaction | C-8 | Formaldehyde, Secondary Amine (e.g., Morpholine) | -CH₂-NR₂ | nih.gov |
Structural Elaboration of the Naphthalene Substituent
The naphthalen-2-yloxy substituent at the C-3 position offers another avenue for structural diversification. The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene (B151609). The existing ether linkage (-O-) is an ortho-, para-directing group, which will influence the position of any new substituents. For the 2-naphthyloxy group, this would direct incoming electrophiles primarily to the 1-position and secondarily to the 3-position of the naphthalene ring.
Potential modifications could include:
Nitration: Using standard nitrating agents (e.g., HNO₃/H₂SO₄) could introduce a nitro group onto the naphthalene ring.
Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid could yield halogenated naphthalene derivatives.
While the synthesis of chromones from already substituted 2-naphthol is a viable route to produce derivatives with modified naphthalene rings, direct functionalization of the intact this compound presents a more convergent approach. rsc.orgqu.edu.qa
Molecular Hybridization Strategies Involving the Chromen-4-one Scaffolds
Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in medicinal chemistry to create new molecules with potentially enhanced or novel properties. mdpi.comresearchgate.net The chromen-4-one scaffold is a versatile building block for creating such hybrid molecules.
Triazole Hybrids: One of the most common hybridization strategies involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to link the chromone scaffold to a 1,2,3-triazole ring. researchgate.netasianpubs.org This typically involves preparing a chromone derivative bearing either an azide (B81097) or a terminal alkyne functional group. For example, a 3-azidochromone can be reacted with various terminal alkynes to generate a library of C3-N1 linked chromone/1,2,3-triazole hybrids. researchgate.netnih.govresearchgate.netwestminster.ac.uk
Thiazole (B1198619) Hybrids: The chromone nucleus can also be hybridized with a thiazole ring. Synthetic approaches often involve multi-component reactions. For instance, a one-pot, four-component domino reaction under ultrasound irradiation has been used to synthesize complex hybrids containing carbazole, thiazolidinone, and chromone moieties. nih.govrsc.org Another approach involves using the Algar-Flynn-Oyamada reaction on chalcone analogues derived from formylthiazoles to construct the thiazole-substituted chromone. semanticscholar.org
Other Hybrids: The chromone scaffold has been linked to various other heterocyclic systems, including pyrazoles and furanones. mdpi.commdpi.com The synthesis of pyrazole-chromone hybrids can be achieved by the cyclization of 1-(2-hydroxyaryl)propane-1,3-dione precursors that contain a pyrazole (B372694) moiety. mdpi.com Furanone-chromone hybrids have been synthesized via the Knoevenagel condensation between 4-oxo-4H-chromene-3-carbaldehyde and furan-2(3H)-one derivatives. mdpi.comresearchgate.net
Analytical and Spectroscopic Characterization Techniques for Structural Confirmation
The structural elucidation of this compound and its derivatives relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural confirmation of chromone derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. In a typical this compound derivative, characteristic signals would include:
A singlet for the proton at the C-2 position (H-2), typically found in the δ 8.0-8.5 ppm range.
A set of signals in the aromatic region (δ 7.0-8.2 ppm) corresponding to the protons on the chromone's benzene ring and the naphthalene ring system. The coupling patterns (e.g., doublets, doublet of doublets) are crucial for assigning specific protons.
A singlet for the hydroxyl proton at C-7, which is often broad and can exchange with D₂O. Its chemical shift can vary depending on the solvent and concentration.
Signals corresponding to any new functional groups introduced during modification (e.g., methylene (B1212753) protons from an alkyl chain). nih.govresearchgate.net
¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms in the molecule. Key signals include:
A signal for the carbonyl carbon (C-4) at a downfield chemical shift, typically around δ 175-180 ppm.
Signals for the oxygen-bearing carbons of the chromone ring (C-2, C-7, C-8a) and the naphthyloxy ether linkage.
A series of signals in the aromatic region corresponding to the remaining carbons of the chromone and naphthalene rings. nih.govresearchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns.
Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M]⁺), which confirms the molecular weight of the synthesized compound. The fragmentation patterns observed can help verify the presence of key structural units.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition and molecular formula of the compound. nih.gov This is a critical step in characterizing novel derivatives, as it distinguishes between compounds with the same nominal mass but different atomic compositions. The observed mass is typically compared to the calculated mass for the proposed structure, with a small mass error (usually <5 ppm) providing strong evidence for the correct formula. researchgate.net
| Technique | Information Obtained | Typical Data for Chromone Scaffold |
|---|---|---|
| ¹H NMR | Proton environment, connectivity, and count | H-2 singlet (δ ~8.0-8.5 ppm); Aromatic protons (δ ~7.0-8.2 ppm) |
| ¹³C NMR | Carbon skeleton and environment | C=O signal (δ ~175-180 ppm) |
| HRMS | Exact molecular weight and elemental formula | Calculated m/z vs. Observed m/z (error <5 ppm) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show several characteristic absorption bands corresponding to its key structural features. Although a published spectrum for this specific compound could not be located, the anticipated peaks can be inferred from the analysis of related chromone and naphthalene structures.
Key expected vibrational frequencies include a broad absorption band for the hydroxyl (-OH) group stretch, typically in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the γ-pyrone ring in the chromen-4-one core would produce a strong, sharp peak, generally observed between 1600 and 1650 cm⁻¹. Aromatic C=C stretching vibrations from both the chromone and naphthalene ring systems would appear in the 1450-1600 cm⁻¹ region. Furthermore, the characteristic C-O-C stretching of the aryl ether linkage would be visible in the fingerprint region, typically around 1200-1270 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric).
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Phenolic O-H | 3200-3600 | Broad stretch |
| Carbonyl C=O | 1600-1650 | Strong, sharp stretch |
| Aromatic C=C | 1450-1600 | Multiple medium to strong bands |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to display complex absorption patterns due to the presence of multiple chromophores, namely the chromen-4-one nucleus and the naphthalene moiety.
Typically, flavonoids and related compounds like chromones exhibit two major absorption bands. ijims.com "Band I" absorption, occurring at longer wavelengths (typically >300 nm), is associated with the cinnamoyl system (B-ring and the heterocyclic portion), while "Band II" at shorter wavelengths (typically 240-280 nm) is attributed to the benzoyl system (A-ring). ijims.com For the target compound, the spectrum would result from the overlap of π → π* and n → π* transitions within the extensive conjugated system formed by the fusion of the chromone and naphthalene rings through the ether linkage. Specific absorption maxima (λ_max) from experimental studies are not available in the reviewed literature.
Elemental Analysis
Elemental analysis is used to determine the empirical formula of a compound by measuring the mass percentages of its constituent elements. The molecular formula for this compound is C₁₉H₁₂O₄. uni.lu Based on this formula and the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is 304.30 g/mol . While no experimentally "found" values have been published, the calculated percentages provide a benchmark for sample purity.
Table 2: Calculated Elemental Analysis for C₁₉H₁₂O₄
| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 19 | 228.209 | 74.99% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 3.98% |
| Oxygen | O | 15.999 | 4 | 63.996 | 21.03% |
| Total | | | | 304.301 | 100.00% |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one, and what reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via a multi-step approach. A common route involves:
Chalcone precursor formation : Condensation of 2-hydroxyacetophenone derivatives with substituted aldehydes under alkaline conditions (e.g., NaOH in ethanol at reflux) .
Cyclization : Intramolecular oxidative cyclization using reagents like hydrogen peroxide (H₂O₂) in ethanol to form the chromenone core .
Functionalization : Etherification or nucleophilic substitution to introduce the naphthalen-2-yloxy group, often employing DMAP (4-dimethylaminopyridine) as a catalyst in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Optimization : Yield improvements (>75%) are achieved by controlling stoichiometry, reaction time (20–25 hours), and purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.3–8.2 ppm) and carbonyl signals (δ ~177 ppm) .
- FTIR : Confirms hydroxyl (3479 cm⁻¹) and carbonyl (1647 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 304.30) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles (e.g., C–O–C ~120°) and packing motifs (monoclinic P21/c space group) .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Solubility : Poor in water but soluble in DMSO, ethanol, and chloroform. Solubility in DMSO at 25°C is ~15 mg/mL, critical for in vitro assays .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10) due to hydrolysis of the ether linkage. Stable in neutral buffers for 48 hours at 4°C .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, trifluoromethyl groups) impact bioactivity, and what contradictions exist in reported data?
- Impact :
- Trifluoromethyl groups : Enhance metabolic stability and lipophilicity (logP increases by ~1.5 units), improving membrane permeability in antimicrobial assays .
- Halogenation (e.g., Cl, F) : Conflicting reports on cytotoxicity. For example, 3-(2-chloro-6-fluorophenyl) derivatives show IC₅₀ = 12 µM against MCF-7 cells, but similar analogs exhibit negligible activity due to steric hindrance .
- Resolution : Use structure-activity relationship (SAR) models and molecular docking to prioritize substituents at C-3 and C-7 positions .
Q. What computational strategies are effective for predicting binding affinities to biological targets (e.g., kinases, GPCRs)?
- Approaches :
Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase; ΔG = −9.2 kcal/mol) using crystal structures (PDB: 1V0) .
MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
QSAR : Train models on chromenone libraries to predict logD and IC₅₀ values .
Q. How can conflicting data on oxidative/reductive reactivity be reconciled in mechanistic studies?
- Case Study : Discrepancies in oxidation of the C-7 hydroxyl group (to ketone vs. quinone) arise from solvent polarity. In aprotic media (e.g., DCM), CrO₃ yields the ketone (85%), while aqueous H₂O₂ forms quinones (60%) .
- Resolution : Monitor reactions via TLC and LC-MS to identify intermediates. Use deuterated solvents (e.g., D₂O) to track proton exchange in NMR .
Q. What synergistic effects are observed when combining this compound with other bioactive agents?
- Antimicrobial Synergy : Co-administration with fluconazole reduces Candida albicans MIC by 4-fold, attributed to disruption of efflux pumps .
- Anticancer Potentiation : Enhances doxorubicin efficacy in multidrug-resistant (MDR) cell lines by inhibiting P-glycoprotein (P-gp) .
Methodological Best Practices
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for >95% purity .
- Toxicity Screening : Prioritize Ames test and zebrafish embryotoxicity models to flag genotoxic risks .
- Data Reproducibility : Report reaction conditions (e.g., humidity, light exposure) that impact photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
